molecular formula C7H12ClN3 B2453153 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride CAS No. 2089291-69-8

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride

Cat. No.: B2453153
CAS No.: 2089291-69-8
M. Wt: 173.64
InChI Key: OXSFKWVZMRKXIO-UHFFFAOYSA-N
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Description

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride is a chemical compound with the empirical formula C7H11N3·HCl. It is a diazirine derivative, which is a class of compounds known for their photo-reactivity. Diazirines are often used in photoaffinity labeling, a technique to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.

Properties

IUPAC Name

2-(3-but-3-ynyldiazirin-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-2-3-4-7(5-6-8)9-10-7;/h1H,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSFKWVZMRKXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089291-69-8
Record name 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Diazirine Ring: The initial step involves the formation of the diazirine ring. This can be achieved by reacting an appropriate alkyne with diazirine precursors under specific conditions.

    Introduction of the But-3-yn-1-yl Group: The but-3-yn-1-yl group is introduced through a coupling reaction, often using palladium or nickel catalysts.

    Amination: The ethan-1-amine group is introduced through an amination reaction, which can be facilitated by various amine sources and catalysts.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring purity through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-yn-1-yl group, forming various oxidized products.

    Reduction: Reduction reactions can target the diazirine ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the amine group, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Substitution reactions can be facilitated by reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the but-3-yn-1-yl group.

    Reduction: Reduced amines or other derivatives.

    Substitution: Various substituted amines or diazirine derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride serves as a building block for more complex molecules. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of diverse chemical entities useful in further research and development.

Biology

The compound is extensively employed in photoaffinity labeling , a technique that enables the identification of protein interactions within biological systems. Upon UV irradiation, the diazirine group rearranges to form a highly reactive carbene that can covalently bond to nucleophilic residues in proteins (e.g., lysine and cysteine). This property is particularly valuable for:

  • Protein Interaction Studies : Researchers utilize this compound to tag proteins of interest, enabling the isolation and identification of interacting partners through mass spectrometry.
    • Case Study : In one study, diazirine-based crosslinking agents were incorporated into cellular systems, effectively mapping protein interactions under physiological conditions. This approach allowed for the capture of transient interactions often missed by conventional methods.

Medicine

In medicinal chemistry, the compound is investigated for its potential use as a chemical probe in drug development. Its ability to form covalent bonds with biological targets makes it suitable for exploring therapeutic targets and mechanisms.

  • Targeted Protein Acetylation : Recent studies have demonstrated that diazirine-based compounds can facilitate targeted acetylation of histones in live cells. For instance, AceTAG compounds have shown rapid and selective acetylation of specific lysine residues on histone proteins, indicating promising applications in epigenetic research.
    • Case Study : Research involving HeLa cells showed that treatment with diazirine-based compounds led to immediate acetylation at specific lysine residues within minutes, highlighting their potential for real-time manipulation of post-translational modifications.

Mechanism of Action

The compound exerts its effects primarily through its photo-reactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This intermediate can covalently bond with nearby molecules, such as proteins or nucleic acids, allowing researchers to study molecular interactions and identify binding sites.

Comparison with Similar Compounds

Similar Compounds

    3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: Similar in structure but contains an iodoethyl group instead of an ethan-1-amine group.

    2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol: Contains an ethanol group instead of an ethan-1-amine group.

Uniqueness

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride is unique due to its combination of a photo-reactive diazirine ring and an amine group, making it highly versatile for various chemical and biological applications. Its ability to form covalent bonds upon UV light exposure and its potential for further chemical modifications make it a valuable tool in scientific research.

Biological Activity

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride, with CAS number 1450752-97-2, is a diazirine-containing compound known for its unique biological properties. Diazirines are photoreactive groups that can form covalent bonds with proteins upon exposure to UV light, making them valuable in biochemical research for studying protein interactions and drug discovery.

The molecular formula of this compound is C7_7H11_{11}N3_3, with a molecular weight of 137.18 g/mol. It features a trifunctional structure that allows for high reactivity and specificity in biological applications.

PropertyValue
Molecular FormulaC7_7H11_{11}N3_3
Molecular Weight137.18 g/mol
CAS Number1450752-97-2
Purity≥95%
Storage Conditions-20°C, dark place

Biological Activity Overview

The biological activity of diazirine derivatives has been extensively studied, particularly their role in drug discovery and as chemical probes. The compound under discussion has shown potential in several areas:

  • Protein Interaction Studies : Due to its ability to crosslink with proteins upon UV activation, it serves as a useful tool for identifying protein-protein interactions and mapping binding sites.
  • Antimicrobial Properties : Similar diazirine compounds have demonstrated antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungi. These properties may be attributed to their ability to alkylate DNA and disrupt cellular processes.
  • Antitumor Activity : Some studies indicate that triazene compounds (a related class) possess significant antitumor effects by inducing apoptosis in cancer cells through DNA damage mechanisms.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of diazirine derivatives against standard bacterial strains and clinical isolates. The minimum inhibitory concentrations (MICs) were determined using standardized microbiological assays.

CompoundMIC (µg/mL)Target Organism
Diazirine Derivative A0.02MRSA
Diazirine Derivative B0.03Mycobacterium smegmatis
Diazirine Derivative C9.937Candida albicans

These results suggest that derivatives similar to 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine may also exhibit potent antimicrobial properties.

Study on Antitumor Activity

Research into the antitumor effects of triazene compounds revealed strong activity against human cancer cell lines, with IC50_{50} values indicating effective cytotoxicity.

CompoundIC50_{50} (µg/mL)Cancer Cell Line
Triazene Compound X4.91Burkitt Lymphoma DAUDI
Triazene Compound Y5.59Human Colon Adenocarcinoma HT-29

These findings support the potential use of diazirine-containing compounds in cancer therapy.

The biological activity of diazirines is primarily linked to their ability to form reactive diazonium species upon UV irradiation, which can interact with nucleophilic sites in proteins and nucleic acids, leading to cellular disruption and death.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
Reaction pH4.0–5.0>80% yield
Temperature0–4°CMinimizes diazirine degradation
Catalyst Loading (CuI)5 mol%Balances reactivity vs. side reactions

Q. Data Source :

Basic: How is the compound characterized using spectroscopic methods?

Q. Methodological Answer :

  • 1^1H-NMR : Peaks at δ 2.8–3.2 ppm (diazirine CH2_2), δ 1.6–1.8 ppm (alkyne proton) confirm structural integrity .
  • IR Spectroscopy : Stretching vibrations at 2100–2150 cm1^{-1} (C≡C) and 1600 cm1^{-1} (diazirine ring) .
  • Mass Spectrometry (ESI-MS) : [M+H]+^+ peak at m/z 173.64 (matches molecular formula C7_7H12_{12}ClN3_3) .

Basic: What are the recommended storage conditions to maintain stability?

Q. Methodological Answer :

  • Short-term : Store at –20°C in amber vials under argon to prevent photodegradation of the diazirine ring .
  • Long-term : Lyophilized powder at –80°C with desiccants (≤5% humidity); stability ≥2 years .
    Note : Exposure to UV light or moisture reduces reactivity by >50% within 48 hours .

Advanced: How can researchers optimize diazirine ring formation during synthesis?

Q. Methodological Answer :

  • Nitrene Source : Replace NaOCl with N-aminophthalimide to reduce side reactions (e.g., overoxidation) .
  • Temperature Control : Use microfluidic reactors for exothermic nitrene insertion (improves yield by 15–20%) .
  • Catalyst Screening : Palladium(II) acetate enhances regioselectivity in alkyne coupling steps .

Data Contradiction : Earlier protocols () report 70% yield with NaOCl, while modified methods () achieve 85–90% with alternative nitrene sources.

Advanced: How to resolve contradictions in reported reaction yields with palladium catalysts?

Methodological Answer :
Discrepancies arise from catalyst loading and ligand choice:

  • Ligand Effects : Bidentate ligands (e.g., 1,10-phenanthroline) suppress Pd black formation, improving reproducibility .
  • Solvent Polarity : DMF increases Pd solubility vs. THF, reducing side products (e.g., dimerization) .

Recommendation : Validate protocols using in situ FTIR to monitor intermediate formation .

Advanced: What strategies mitigate non-specific binding in photoaffinity probe applications?

Q. Methodological Answer :

  • Linker Optimization : Introduce polyethylene glycol (PEG) spacers between the diazirine and target-binding moiety to reduce steric hindrance .
  • Cross-Linking Quenchers : Add 10 mM Tris(2-carboxyethyl)phosphine (TCEP) to scavenge free radicals post-UV irradiation .
  • Competitive Binding Assays : Pre-incubate with non-labeled ligands (10× molar excess) to block non-specific sites .

Safety: What PPE and waste disposal protocols are essential?

Q. Methodological Answer :

  • PPE : Nitrile gloves, UV-blocking goggles, and flame-resistant lab coats (alkyne group is flammable) .
  • Waste Management : Neutralize aqueous waste with 1 M NaOH before incineration; organic waste must be stored in sealed containers under inert gas .

Advanced: How to analyze degradation products under varying pH using LC-MS?

Q. Methodological Answer :

  • Sample Preparation : Incubate compound in buffers (pH 3–10) at 37°C for 24 hours.
  • LC-MS Conditions :
    • Column: C18 (2.1 × 50 mm, 1.7 μm)
    • Mobile Phase: 0.1% formic acid in water/acetonitrile
    • Detection: Full-scan MS (50–500 m/z)

Q. Key Degradation Products :

pHMajor Degradant (m/z)Proposed Structure
3156.1Diazirine ring-opened amine
9138.0Dehydrochlorinated alkyne

Q. Source :

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